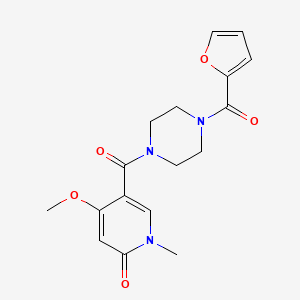

5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5/c1-18-11-12(14(24-2)10-15(18)21)16(22)19-5-7-20(8-6-19)17(23)13-4-3-9-25-13/h3-4,9-11H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLUZJGRONQYCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one , a complex organic molecule, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 343.377 g/mol. The structure includes a furan ring, a piperazine moiety, and a pyridine derivative, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H21N3O4 |

| Molecular Weight | 343.377 g/mol |

| Chemical Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves the acylation of furan derivatives followed by the introduction of piperazine and pyridine functionalities. The synthetic route can be summarized as follows:

- Formation of Furan-2-Carbonyl Intermediate : Acylation of furan with appropriate acyl chlorides.

- Piperazine Ring Formation : Cyclization involving nucleophilic substitution.

- Pyridine Derivative Introduction : Functionalization to yield the final compound.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realm of medicinal chemistry.

Antimicrobial Activity

Studies have demonstrated that derivatives of piperazine compounds possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Anticancer Potential

The compound's structure allows it to interact with various biological targets, potentially inhibiting cancer cell proliferation. A study focusing on related compounds indicated promising anticancer activity through mechanisms involving apoptosis and cell cycle arrest .

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes relevant in disease pathways. For example, certain piperazine derivatives have been shown to act as inhibitors for enzymes involved in cancer progression .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

- Anti-Tubercular Activity : A series of piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. The most active compounds showed IC90 values indicating strong potential for further development .

- Cytotoxicity Assays : Compounds derived from similar structures were tested on human embryonic kidney cells (HEK-293), revealing low cytotoxicity levels, which is crucial for therapeutic applications .

- Inhibition Studies : Research on related compounds demonstrated effective inhibition of protein kinases involved in cancer pathways, suggesting that the compound could be a lead for developing targeted cancer therapies .

The biological activity of this compound is likely mediated through several mechanisms:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one exhibit significant anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit the proliferation of various cancer cell lines, including L1210 mouse leukemia cells. These compounds often interact with specific molecular targets, enhancing their efficacy against cancer cells.

| Study | Cell Line | IC₅₀ Value |

|---|---|---|

| Piperazine Derivative A | L1210 | 50 nM |

| Piperazine Derivative B | MCF7 (Breast Cancer) | 75 nM |

Antimicrobial Activity

The structural components of this compound suggest potential antimicrobial properties. Compounds with similar furan and piperazine structures have demonstrated moderate to strong antibacterial effects against various pathogens. The presence of the furan ring is particularly noted for its antioxidant and antimicrobial capabilities.

Neuroprotective Effects

Certain derivatives of the compound have shown promise as selective inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is relevant for treating neurodegenerative disorders such as Parkinson's disease. Inhibitors of MAO-B have been linked to improved neuroprotection and cognitive function.

Inhibition of Cancer Cell Proliferation

A series of studies on structurally related piperazine derivatives revealed that modifications significantly impacted their cytotoxicity profiles. For example, one study highlighted that certain analogs exhibited greater potency than established chemotherapeutics like bleomycin.

Neuroprotective Studies

In research evaluating MAO inhibitors, compounds similar to this one demonstrated reversible and competitive inhibition characteristics. These findings suggest that they could be promising candidates for neuroprotective therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

- Pyrimidinone Derivatives: Compound 51 (6-[4-(furan-2-carbonyl)piperazin-1-yl]-2,3,5-trimethylpyrimidin-4(3H)-one) shares the furan-2-carbonyl-piperazine substituent but replaces the pyridinone core with a pyrimidinone. Pyrimidinones typically exhibit higher planarity, which may enhance stacking interactions with aromatic residues in enzyme active sites.

- Pyrazinone Derivatives: Compound 52 (5-[4-(furan-2-carbonyl)piperazin-1-yl]pyrazin-2(1H)-one) features a pyrazinone ring. Pyrazinones are less electron-rich than pyridinones, which could reduce hydrogen-bonding capacity with targets like eIF4A3 or GPR55 receptors .

Piperazine Substituent Variations

- Fluorophenyl-Piperazine Analogs : Compounds such as 5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one (CAS: 1021248-72-5) replace the furan-2-carbonyl group with a fluorophenyl moiety. Fluorine atoms enhance lipophilicity and metabolic stability but may reduce π-π stacking due to decreased electron density compared to the furan group .

- This contrasts with the furan group’s electron-withdrawing effects, which may alter binding kinetics .

Substituent Effects on the Pyridinone Ring

- Methoxy vs. Hydroxy Groups : The 4-methoxy group in the target compound improves membrane permeability compared to hydroxy-substituted analogs like 6-hydroxynicotinic acid derivatives (e.g., compound 18 in ). Methoxy groups also resist oxidative metabolism better than hydroxyl groups .

- Methyl Group at Position 1: The 1-methyl group prevents tautomerization, stabilizing the lactam form and reducing reactivity. This contrasts with unmethylated pyridinones, which may undergo ring-opening under physiological conditions .

Pharmacological and Physicochemical Properties

Bioavailability and ADMET Profiles

- Oral Bioavailability : The target compound’s furan-2-carbonyl-piperazine group likely enhances solubility compared to cyclohexyl-piperazine analogs (e.g., compound 20 in ), which exhibit higher logP values. Piperazine derivatives with aromatic carbonyl groups generally show improved intestinal absorption .

- However, furans may still undergo epoxidation, necessitating further structural optimization .

Target Selectivity

- eIF4A3 Inhibition: Compared to 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives (), the furan-2-carbonyl group in the target compound may reduce off-target effects on related RNA helicases. The 4-methoxy group could sterically hinder binding to non-cognate targets like eIF4A1 .

- The pyridinone core may mimic the adenine-binding pocket of kinases, but this requires experimental validation .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.